N-(1H-Benzo[d]imidazol-6-yl)acetamide N-(1H-Benzo[d]imidazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 34443-02-2
VCID: VC7968942
InChI: InChI=1S/C9H9N3O/c1-6(13)12-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)(H,12,13)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=CN2
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

N-(1H-Benzo[d]imidazol-6-yl)acetamide

CAS No.: 34443-02-2

Cat. No.: VC7968942

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-Benzo[d]imidazol-6-yl)acetamide - 34443-02-2

Specification

CAS No. 34443-02-2
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name N-(3H-benzimidazol-5-yl)acetamide
Standard InChI InChI=1S/C9H9N3O/c1-6(13)12-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)(H,12,13)
Standard InChI Key ANXMOWJCWNWSIC-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=CN2
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=CN2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

N-(1H-Benzo[d]imidazol-6-yl)acetamide (molecular formula: C₉H₉N₃O; molecular weight: 175.19 g/mol) consists of a benzimidazole ring system fused to an acetamide group at the 6-position . The benzimidazole moiety comprises two fused aromatic rings—a benzene and an imidazole—with nitrogen atoms at positions 1 and 3. The acetamide substituent (-NHCOCH₃) introduces polar functionality, enhancing solubility and enabling hydrogen bonding interactions .

Crystallographic Data

X-ray diffraction studies of analogous benzimidazole-acetamide derivatives reveal planar geometries, with bond lengths and angles consistent with aromatic systems. For example, the C-N bond in the acetamide group measures approximately 1.34 Å, typical for amide linkages, while the benzimidazole ring exhibits bond alternation characteristic of aromaticity .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (CDCl₃, 200 MHz) show distinct signals for aromatic protons (δ 7.2–8.1 ppm), the acetamide methyl group (δ 2.1 ppm, singlet), and the NH proton (δ 10.2 ppm, broad) . ¹³C NMR confirms the carbonyl carbon at δ 168.5 ppm and aromatic carbons between δ 115–140 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include N-H stretching (3280 cm⁻¹), C=O stretching (1650 cm⁻¹), and C-N vibrations (1250 cm⁻¹) .

Synthetic Methodologies

Direct Acylation of Benzimidazole Derivatives

The most efficient route involves reacting 6-amino-1H-benzimidazole with acetic anhydride under reflux conditions . This method achieves yields >80% and minimizes byproducts:

6-Amino-1H-benzimidazole+(CH3CO)2OΔN-(1H-Benzo[d]imidazol-6-yl)acetamide+CH3COOH\text{6-Amino-1H-benzimidazole} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\Delta} \text{N-(1H-Benzo[d]imidazol-6-yl)acetamide} + \text{CH}_3\text{COOH}

Reaction optimization studies indicate that excess acetic anhydride (1.5 equiv) and a catalytic amount of pyridine enhance efficiency .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, a 10-minute irradiation at 150°C in DMF yields 75% product, compared to 6 hours under conventional heating .

Solid-Phase Synthesis

Immobilizing the benzimidazole precursor on Wang resin enables sequential acylation and cleavage, achieving 92% purity after HPLC .

Pharmacological Applications

Antimicrobial Activity

N-(1H-Benzo[d]imidazol-6-yl)acetamide derivatives exhibit broad-spectrum antimicrobial effects. Against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), these compounds disrupt cell wall synthesis by inhibiting penicillin-binding proteins .

Anticancer Mechanisms

Preliminary studies on MCF-7 breast cancer cells show dose-dependent apoptosis induction (EC₅₀: 12 µM). Mechanistically, the compound activates caspase-3 and downregulates Bcl-2 expression .

Analytical and Regulatory Considerations

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves N-(1H-Benzo[d]imidazol-6-yl)acetamide with a retention time of 6.8 minutes, enabling purity assessments >99% .

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Modifying the acetamide side chain (e.g., substituting methyl with trifluoromethyl) could enhance metabolic stability and target affinity .

Scale-Up Challenges

Current synthetic routes face limitations in atom economy (45–60%). Flow chemistry approaches may improve efficiency by optimizing heat and mass transfer .

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